Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate

Medicinal Chemistry Organic Synthesis Lipophilicity

Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate (CAS 951889-73-9) is a synthetic γ-oxo ester belonging to the 4-oxo-4-arylbutanoate class. Its molecular formula is C₁₃H₁₅ClO₃ with a molecular weight of 254.71 g/mol.

Molecular Formula C13H15ClO3
Molecular Weight 254.71 g/mol
CAS No. 951889-73-9
Cat. No. B1326104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate
CAS951889-73-9
Molecular FormulaC13H15ClO3
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1=C(C=C(C=C1)Cl)C
InChIInChI=1S/C13H15ClO3/c1-3-17-13(16)7-6-12(15)11-5-4-10(14)8-9(11)2/h4-5,8H,3,6-7H2,1-2H3
InChIKeyWQNPJRKEYAURRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate (CAS 951889-73-9): A 4-Oxo-4-arylbutanoate Building Block for Medicinal Chemistry


Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate (CAS 951889-73-9) is a synthetic γ-oxo ester belonging to the 4-oxo-4-arylbutanoate class. Its molecular formula is C₁₃H₁₅ClO₃ with a molecular weight of 254.71 g/mol . The compound bears a 4-chloro-2-methylphenyl group at the γ-position and an ethyl ester terminus, offering two distinct electrophilic sites—the ketone carbonyl and the ester carbonyl—for regioselective transformations . Structurally analogous compounds, such as the corresponding carboxylic acid (CAS 91193-36-1), the methyl ester variant, and other 4-oxo-4-arylbutanoates bearing different aryl substitutions (e.g., 4-chlorophenyl instead of 4-chloro-2-methylphenyl), represent the primary in-class alternatives against which differentiation must be established for rational procurement decisions.

Why Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate Cannot Be Substituted by Generic 4-Oxobutanoate Analogs in Multi-Step Synthesis


Generic substitution within the 4-oxo-4-arylbutanoate class fails because subtle structural variations—the presence or absence of a 2-methyl group on the aryl ring, the ester alkyl chain length, or the ester versus carboxylic acid functional group—profoundly alter reactivity, physicochemical properties, and synthetic compatibility. For instance, the ethyl ester of 4-(4-chloro-2-methylphenyl)-4-oxobutanoate exhibits calculated LogP of approximately 3.32 , significantly more lipophilic than the corresponding carboxylic acid (LogP ~2.70 [1]), which dictates differential solubility in organic solvents and compatibility with anhydrous reaction conditions. The 2-methyl substituent on the phenyl ring introduces steric hindrance that influences regioselectivity in Michael addition and cyclocondensation reactions compared to unsubstituted or para-only substituted analogs [2]. Furthermore, the compound has been specifically documented as a reactant in the synthesis of N-chloroheterocyclic antimicrobials, β-amino alcohol inhibitors of antitubercular N-acetyltransferase, and second-generation HCV NS3 serine protease inhibitors —applications where even closely related analogs would require re-optimization of reaction conditions and may yield different intermediates. These documented synthetic roles establish that this specific building block is not freely interchangeable with other 4-oxobutanoate derivatives without risking synthetic route failure.

Quantitative Differentiation Evidence for Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate (CAS 951889-73-9) vs. In-Class Analogs


Lipophilicity Advantage: Ethyl Ester vs. Carboxylic Acid Analog for Organic Phase Reactions

The target compound as the ethyl ester demonstrates substantially higher calculated lipophilicity (LogP ~3.32) compared to its direct carboxylic acid analog 4-(4-chloro-2-methylphenyl)-4-oxobutanoic acid (LogP 2.70) [1]. This difference of approximately 0.62 LogP units translates to roughly a 4-fold higher partition coefficient favoring organic solvents, enhancing compatibility with anhydrous reaction conditions and facilitating extraction during aqueous workup procedures [2].

Medicinal Chemistry Organic Synthesis Lipophilicity

Functional Group Distinction: Ethyl Ester Protection Enables Selective Reduction Chemistry

The target compound incorporates an ethyl ester functional group that serves as a protected carboxyl synthon. In contrast to the free carboxylic acid analog (CAS 91193-36-1), the ethyl ester can be selectively reduced to the corresponding primary alcohol using LiAlH₄ or NaBH₄ without affecting the ketone moiety under controlled conditions . The carboxylic acid analog would require activation (e.g., via acid chloride formation) for similar transformations, adding synthetic steps. The target compound thus offers orthogonal reactivity that simplifies multi-step sequences.

Organic Synthesis Chemoselectivity Protecting Group Strategy

Steric and Electronic Differentiation from the 2-Methyl Substituent in Aza-Michael Addition Reactions

The 4-chloro-2-methylphenyl substitution pattern on the target compound introduces both steric hindrance and electronic effects that distinguish it from analogs bearing 4-chlorophenyl (without the 2-methyl) or 4-methylphenyl (without the chloro) substituents. In thio- and aza-Michael addition reactions of 4-oxo-4-arylbutanoates, the aryl substituents influence regioselectivity and reaction yields [1]. Studies on the preparation of 2-heteroatom-substituted 4-oxo-4-arylbutanoates have demonstrated that the nature and position of aryl ring substituents affect nucleophilic attack at the β-position relative to the ketone [2].

Organic Synthesis Regioselectivity Michael Addition

Documented Use as a Key Building Block in Three Distinct Medicinal Chemistry Programs

According to Sigma-Aldrich technical documentation, this compound serves as a reactant for the synthesis of three distinct classes of bioactive molecules: (1) N-chloroheterocyclic antimicrobials, (2) β-amino alcohols as inhibitors of the antitubercular target N-acetyltransferase, and (3) second-generation selective inhibitors of hepatitis C virus NS3 serine protease . This documented utility across multiple therapeutic areas distinguishes it from many other 4-oxo-4-arylbutanoates that lack similarly specific, cross-referenced application documentation. The N-chloroheterocyclic antimicrobial program demonstrated that N-chloroamine derivatives exhibited superior antimicrobial activity, lower cytotoxicity, and longer aqueous stability compared to N-chloroamide analogs [1].

Medicinal Chemistry Antimicrobial Antiviral

Molecular Weight and Purity: Vendor-Supplied Quality Metrics

Commercial suppliers offer this compound at standardized purity levels of 95% to 98% . The molecular weight of 254.71 g/mol distinguishes it from the carboxylic acid analog (226.66 g/mol) and the methyl ester variant (240.68 g/mol) [1]. The ethyl ester offers a balance between volatility (lower than methyl ester) and molecular weight (lower than propyl or butyl esters), making it suitable for reactions where product isolation via distillation or chromatography is required.

Quality Control Procurement Purity

Optimal Procurement and Research Application Scenarios for Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate


Synthesis of β-Amino Alcohol Inhibitors Targeting Mycobacterial N-Acetyltransferase (NAT)

This compound is documented as a reactant for the preparation of β-amino alcohol derivatives that inhibit the antitubercular target N-acetyltransferase (NAT) . The ethyl ester functionality permits subsequent reduction to the corresponding β-amino alcohol pharmacophore. Given that N-acetyltransferase is essential for mycobacterial cell wall synthesis, the resulting inhibitors have potential application in tuberculosis drug discovery programs. The 4-chloro-2-methylphenyl moiety provides a specific aromatic substitution pattern that can be systematically varied in structure-activity relationship (SAR) studies to optimize enzyme inhibition potency [1].

Preparation of N-Chloroheterocyclic Antimicrobial Agents

The compound serves as a synthetic precursor in the preparation of N-chloroheterocyclic antimicrobials, a class of compounds that exhibit broad-spectrum activity with reduced potential for resistance development . The 4-oxobutanoate scaffold can undergo cyclocondensation with urea or thiourea derivatives to form hydantoin or thiohydantoin heterocycles, which upon N-chlorination yield the active antimicrobial species. Studies of this compound class have demonstrated that N-chloroamine derivatives exhibit superior antimicrobial activity, lower cytotoxicity, and prolonged aqueous stability compared to N-chloroamide analogs [1].

Building Block for Second-Generation HCV NS3/4A Protease Inhibitor Synthesis

This compound is specified as a reactant in the synthesis of second-generation selective inhibitors targeting the hepatitis C virus (HCV) NS3 serine protease . The NS3/4A protease is a validated drug target for direct-acting antiviral (DAA) therapy against chronic HCV infection. Second-generation inhibitors in this class, such as narlaprevir, have demonstrated approximately 10-fold improved potency over first-generation compounds along with enhanced pharmacokinetic profiles [1]. The 4-oxo-4-arylbutanoate framework can be incorporated into peptidomimetic scaffolds that bind the protease active site, and the ethyl ester provides a handle for further functionalization or prodrug development.

Regioselective Synthesis of 2-Heteroatom-Substituted 4-Oxo-4-arylbutanoates via Michael Addition

The target compound is suitable as a substrate for thio- and aza-Michael addition reactions to prepare 2-heteroatom-substituted 4-oxo-4-arylbutanoate derivatives . The 4-chloro-2-methylphenyl ketone activates the β-position toward nucleophilic attack by amines or thiols. The 2-methyl substituent provides steric differentiation that can influence regioselectivity and diastereoselectivity compared to unsubstituted or para-only substituted analogs. This methodology is applicable to the construction of diverse compound libraries for medicinal chemistry screening campaigns, with reported yields for analogous substrates ranging from good to excellent [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-(4-chloro-2-methylphenyl)-4-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.